molecular formula C19H22IN5O2 B2700904 (2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-66-8

(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2700904
CAS No.: 898417-66-8
M. Wt: 479.322
InChI Key: JPSBAZAAAKAZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an iodophenyl group, a morpholinopyridazinyl moiety, and a piperazinylmethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the iodination of a phenyl ring, followed by the formation of the morpholinopyridazinyl group through a series of nucleophilic substitution reactions. The final step involves coupling the iodophenyl and morpholinopyridazinyl intermediates with a piperazinylmethanone moiety under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Scientific Research Applications

(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been explored for its potential in several scientific domains:

Mechanism of Action

The mechanism of action of (2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. Molecular docking studies have shown that the compound can form hydrophobic interactions with active sites of target proteins, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)piperazine derivatives: Known for their biological activity, particularly as acetylcholinesterase inhibitors.

    Morpholinopyrimidine derivatives: Investigated for their anti-inflammatory properties and potential therapeutic applications.

Uniqueness

(2-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodophenyl group allows for versatile substitution reactions, while the morpholinopyridazinyl moiety contributes to its potential therapeutic effects.

Properties

IUPAC Name

(2-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22IN5O2/c20-16-4-2-1-3-15(16)19(26)25-9-7-23(8-10-25)17-5-6-18(22-21-17)24-11-13-27-14-12-24/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBAZAAAKAZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.